N-(1H-indazol-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
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Overview
Description
N-(1H-indazol-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the indazole and cyclopenta[c]pyrazole intermediates. Common synthetic routes include:
Cyclization Reactions: The formation of the cyclopenta[c]pyrazole ring can be achieved through cyclization reactions involving appropriate precursors.
Amidation Reactions: The final step often involves the amidation of the indazole and cyclopenta[c]pyrazole intermediates under specific conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
N-(1H-indazol-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties.
Mechanism of Action
The mechanism of action of N-(1H-indazol-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole and pyrazole derivatives, such as:
N-(1H-indazol-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide analogs: These compounds share a similar core structure but differ in the substituents attached to the rings.
Indazole derivatives: Compounds containing the indazole moiety with various functional groups.
Pyrazole derivatives: Compounds containing the pyrazole ring with different substituents.
Uniqueness
This compound is unique due to its specific combination of the indazole and cyclopenta[c]pyrazole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H13N5O |
---|---|
Molecular Weight |
267.29 g/mol |
IUPAC Name |
N-(1H-indazol-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H13N5O/c20-14(12-8-5-3-7-10(8)16-18-12)15-13-9-4-1-2-6-11(9)17-19-13/h1-2,4,6H,3,5,7H2,(H,16,18)(H2,15,17,19,20) |
InChI Key |
SUVVXLXQYCYQHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NC3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
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